molecular formula C14H19ClFNO2 B13479726 Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride

Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride

Cat. No.: B13479726
M. Wt: 287.76 g/mol
InChI Key: KZQHBSOQJRUERY-UHFFFAOYSA-N
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Description

Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a 3-fluorophenylmethyl substituent and a methyl ester group. Its molecular structure combines a piperidine ring with a fluorine-substituted benzyl group, which may enhance lipophilicity and influence receptor binding kinetics .

Properties

Molecular Formula

C14H19ClFNO2

Molecular Weight

287.76 g/mol

IUPAC Name

methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C14H18FNO2.ClH/c1-18-13(17)14(5-7-16-8-6-14)10-11-3-2-4-12(15)9-11;/h2-4,9,16H,5-8,10H2,1H3;1H

InChI Key

KZQHBSOQJRUERY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)CC2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 3-Fluorophenylmethyl Group: This step involves the introduction of the 3-fluorophenylmethyl group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents.

    Esterification: The carboxylate group at the 4-position of the piperidine ring is esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring, such as reducing the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving piperidine derivatives.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of drugs targeting neurological disorders.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-4-carboxylate Esters

Methyl Piperidine-4-carboxylate Hydrochloride (CAS 7462-86-4)
  • Structure : Lacks the 3-fluorophenylmethyl group; contains only the methyl ester and piperidine core.
  • Molecular weight: ~195.67 g/mol (free base) .
  • Applications : Primarily used as a synthetic intermediate for more complex piperidine derivatives .
Ethyl Piperidine-4-carboxylate Hydrochloride (CAS 81270-37-3)
  • Structure : Ethyl ester instead of methyl; similar piperidine core.
  • Key Differences : The ethyl group increases hydrophobicity slightly but may reduce metabolic stability due to esterase susceptibility. Molecular weight: ~209.7 g/mol (free base) .
Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)
  • Structure : Two fluorine atoms on the piperidine ring; methyl ester retained.

Substituted Benzyl-Piperidine Derivatives

Piperidine, 4-[[4-(Trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS 193357-81-2)
  • Structure : Trifluoromethylphenylmethyl substituent instead of 3-fluorophenylmethyl.
  • Key Differences : The trifluoromethyl group increases lipophilicity (logP) significantly, improving membrane permeability but possibly reducing aqueous solubility. This substitution is common in CNS drugs for enhanced bioavailability .
4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6)
  • Structure : Methoxy group on the phenyl ring instead of fluorine.
  • Key Differences : The electron-donating methoxy group may reduce electrophilic interactions compared to the electron-withdrawing fluorine, altering binding affinity to targets like opioid receptors .

Pharmacologically Active Analogs

Meperidine Hydrochloride (Pethidine, CAS 50-13-5)
  • Structure : Ethyl ester, phenyl group directly attached to the piperidine ring.
  • Key Differences : As a Schedule II opioid, Meperidine’s phenyl-piperidine structure is critical for µ-opioid receptor binding. The target compound’s 3-fluorophenylmethyl group may modulate receptor selectivity or potency .
Norcarfentanil Hydrochloride (CAS 61085-87-8)
  • Structure: Propionylamino substituent on the piperidine ring.
  • Key Differences : The amide group replaces the ester, enhancing stability against hydrolysis. This structural feature is associated with potent opioid activity .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound C₁₅H₁₉FNO₂•HCl 307.78 3-Fluorophenylmethyl, methyl ester Moderate lipophilicity, potential CNS activity
Methyl Piperidine-4-carboxylate HCl C₇H₁₃NO₂•HCl 195.67 (free base) None Synthetic intermediate
Piperidine, 4-[[4-(CF₃)phenyl]methyl]-, HCl C₁₃H₁₅F₃N•HCl 301.72 Trifluoromethylphenylmethyl High lipophilicity
Meperidine HCl C₁₅H₂₁NO₂•HCl 283.8 Phenyl, ethyl ester µ-opioid agonist

Research and Regulatory Considerations

  • Safety Profiles: Limited toxicity data are available for the target compound, but analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride show gaps in acute toxicity and environmental impact studies .
  • Synthetic Utility: Methyl and ethyl piperidine-4-carboxylate hydrochlorides are key intermediates for further functionalization, as seen in Norcarfentanil and related analgesics .

Biological Activity

Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride, with CAS Number 2680534-33-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19ClFNO2C_{14}H_{19}ClFNO_2, with a molecular weight of 287.76 g/mol. The compound features a piperidine ring substituted with a fluorophenyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉ClFNO₂
Molecular Weight287.76 g/mol
CAS Number2680534-33-0

Research indicates that compounds with piperidine structures often interact with various neurotransmitter systems. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to act on the central nervous system (CNS) through modulation of dopamine and serotonin receptors.

Anticancer Properties

Recent studies have shown that derivatives of piperidine can exhibit anticancer properties. For instance, similar compounds have been noted to reverse drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a protein that pumps out drugs from cells, thereby enhancing the efficacy of chemotherapeutic agents .

In vitro assays demonstrated that this compound could potentially interact with P-gp, leading to increased intracellular concentrations of anticancer drugs. This interaction was quantified using ATPase activity assays, which measure the compound's effect on ATP hydrolysis associated with P-gp activity.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives are known for their influence on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. Animal studies are required to elucidate the specific effects on behavior and cognition.

Case Studies

  • Reversal of Drug Resistance : A study demonstrated that analogs similar to this compound could effectively reduce tumor volume in mouse models by inhibiting P-gp activity, leading to enhanced drug retention in cancer cells .
  • Neurotransmitter Interaction : Investigations into related piperidine compounds have shown promising results in modulating serotonin receptors, suggesting that this compound may also possess antidepressant or anxiolytic properties .

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